molecular formula C19H21N3O3S B14195025 2-[5-(6-Phenylhexane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine CAS No. 832077-81-3

2-[5-(6-Phenylhexane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine

Cat. No.: B14195025
CAS No.: 832077-81-3
M. Wt: 371.5 g/mol
InChI Key: GHZCMFUCRFWECW-UHFFFAOYSA-N
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Description

2-[5-(6-Phenylhexane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine is a complex organic compound that features a pyridine ring substituted with a 1,3,4-oxadiazole moiety and a phenylhexane sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(6-Phenylhexane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring. One common method is the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The phenylhexane sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides and appropriate bases. The final step involves coupling the 1,3,4-oxadiazole intermediate with a pyridine derivative through various coupling reactions, such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[5-(6-Phenylhexane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

2-[5-(6-Phenylhexane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(6-Phenylhexane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the oxadiazole ring can participate in π-π stacking interactions with aromatic residues in proteins .

Properties

CAS No.

832077-81-3

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

2-(6-phenylhexylsulfonyl)-5-pyridin-2-yl-1,3,4-oxadiazole

InChI

InChI=1S/C19H21N3O3S/c23-26(24,15-9-2-1-4-10-16-11-5-3-6-12-16)19-22-21-18(25-19)17-13-7-8-14-20-17/h3,5-8,11-14H,1-2,4,9-10,15H2

InChI Key

GHZCMFUCRFWECW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCCS(=O)(=O)C2=NN=C(O2)C3=CC=CC=N3

Origin of Product

United States

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